

Comparing Ombrabulin Hydrochloride to other vascular disrupting agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ombrabulin Hydrochloride*

Cat. No.: *B8069311*

[Get Quote](#)

A Comparative Guide to Vascular Disrupting Agents: **Ombrabulin Hydrochloride** and Other Key Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Ombrabulin Hydrochloride** against other prominent vascular disrupting agents (VDAs). The focus is on their mechanism of action, supported by preclinical and clinical data, to aid in research and development efforts in oncology.

Introduction to Vascular Disrupting Agents (VDAs)

Vascular disrupting agents are a class of therapeutic compounds that selectively target and destroy established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, causing extensive tumor cell death through ischemia.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs disrupt the existing tumor blood supply.[2] They are broadly categorized into small-molecule agents and ligand-directed VDAs.[2] The small-molecule VDAs, which are the focus of this guide, primarily include tubulin-binding agents and flavonoids.[3]

Mechanism of Action: A Comparative Overview

The predominant mechanism of action for Ombrabulin and many other small-molecule VDAs involves the disruption of microtubule dynamics in endothelial cells.

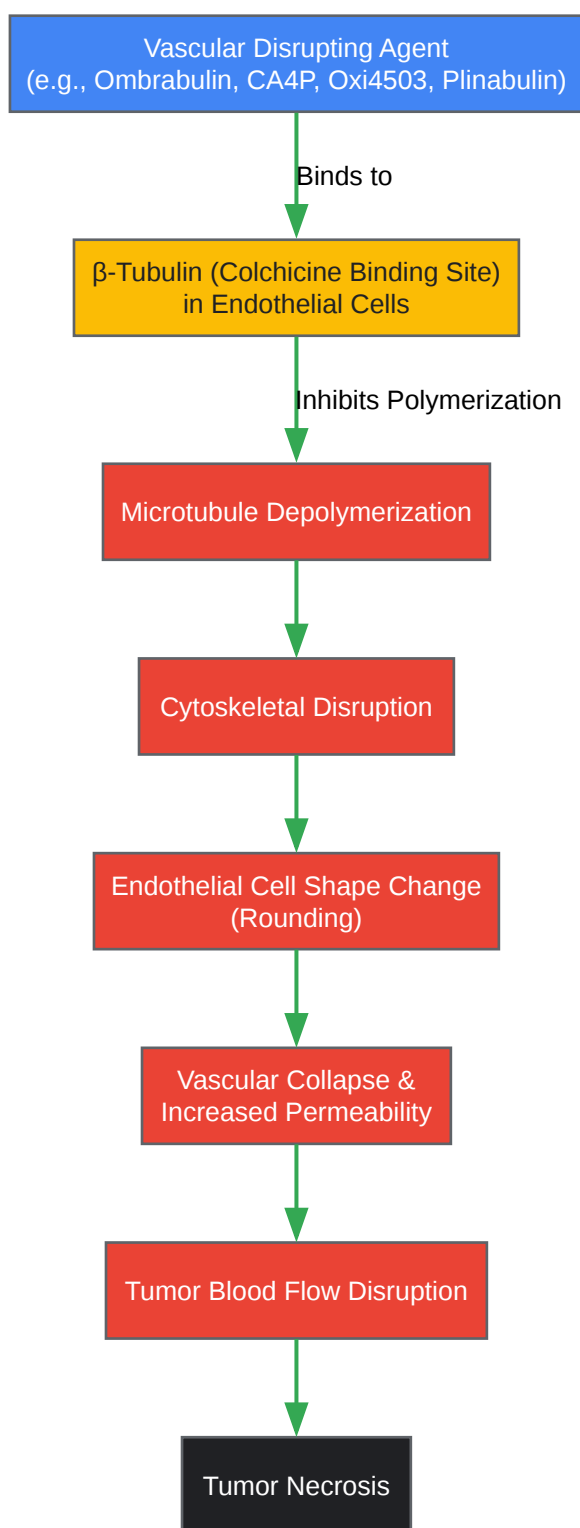
Ombrabulin Hydrochloride (AVE8062/AC7700), a synthetic water-soluble analog of combretastatin A4, binds to the colchicine-binding site on tubulin.[4][5] This interaction inhibits tubulin polymerization, leading to the destabilization of the cytoskeleton in endothelial cells.[6] The consequential changes in cell shape cause a collapse of the tumor's blood vessels, resulting in acute disruption of blood flow and subsequent tumor necrosis.[4][5] In preclinical models, Ombrabulin has been shown to induce irreversible stasis of tumor blood flow.[7][8]

Combretastatin A4 Phosphate (CA4P or Fosbretabulin) is a prodrug of combretastatin A4, a natural product isolated from the African bush willow tree, *Combretum cafferum*. [1][9] Similar to Ombrabulin, CA4P targets the colchicine-binding site of tubulin, leading to microtubule depolymerization in endothelial cells.[9][10] This results in cytoskeletal and morphological changes that increase vascular permeability and disrupt tumor blood flow, ultimately causing extensive ischemic necrosis in tumors.[10]

Oxi4503 (Combretastatin A1 Diphosphate or CA1P) is a second-generation VDA and a prodrug of combretastatin A1.[11] It also binds to the colchicine site on tubulin, inhibiting microtubule assembly.[12] Oxi4503 is described as having a dual mechanism of action: it disrupts the endothelial cell cytoskeleton and also exhibits direct cytotoxic effects on tumor cells.[12][13] Preclinical studies suggest it is more potent than CA4P in reducing tumor perfusion.[11]

Plinabulin (NPI-2358) is a synthetic analog of the marine fungal natural product halimide.[14] It binds to the colchicine-binding site of β -tubulin, inhibiting polymerization and leading to the disruption of the tumor vasculature.[14] Beyond its vascular disrupting effects, Plinabulin has been shown to have immune-enhancing properties by activating the guanine nucleotide exchange factor GEF-H1, which leads to dendritic cell maturation and T-cell activation.[15]

Below is a diagram illustrating the common signaling pathway for tubulin-binding VDAs.



[Click to download full resolution via product page](#)

Caption: General mechanism of action for tubulin-binding VDAs.

Preclinical Data: In Vitro and In Vivo Studies

The following tables summarize key preclinical data for **Ombrabulin Hydrochloride** and comparator VDAs.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

Compound	Cell Line	IC50 (nM)	Reference
Plinabulin (NPI-2358)	Various Human Tumor Cell Lines	9.8 - 18	[16]
Plinabulin (NPI-2358)	Multiple Myeloma (MM) Cells	8 - 10	[16]

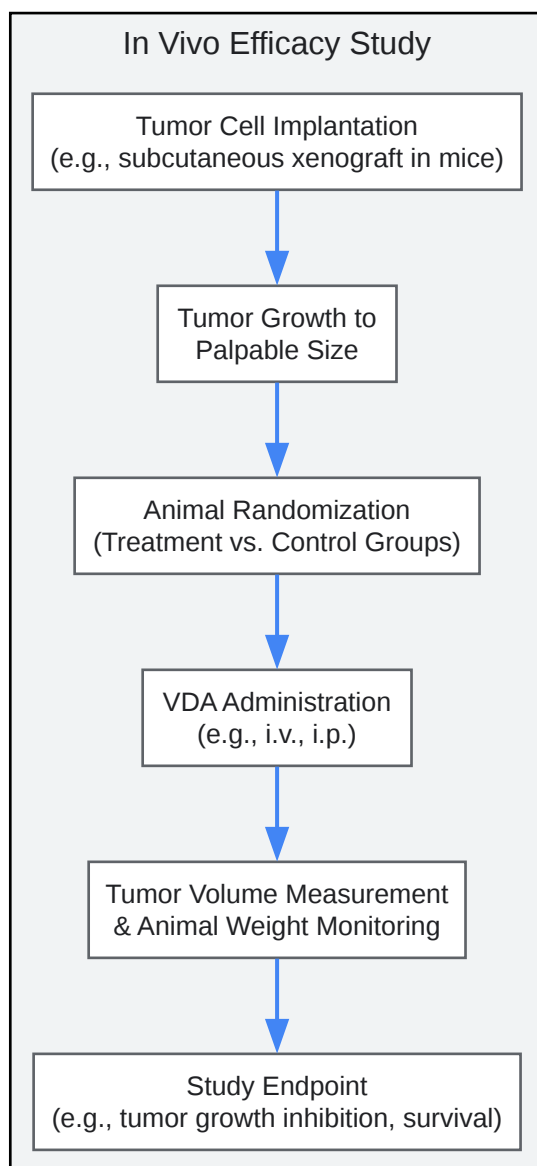
Note: Directly comparable IC50 data for Ombrabulin, CA4P, and Oxi4503 from the same studies were not readily available in the initial search.

Table 2: In Vivo Antitumor Activity

Compound	Tumor Model	Dose	Key Findings	Reference
Ombrabulin (AVE8062)	Various tumor models	Not specified	Irreversible stoppage of tumor blood flow, leading to necrosis.	[17]
Oxi4503	MDA-MB-231 Adenocarcinoma (SCID mice)	ED50 = 3 mg/kg	Dose-dependent shutdown of tumor blood vessels.	[18]
CA4P	MDA-MB-231 Adenocarcinoma (SCID mice)	ED50 = 43 mg/kg	Dose-dependent shutdown of tumor blood vessels.	[18]
Plinabulin (NPI-2358)	Human Plasmacytoma Xenograft	7.5 mg/kg	Inhibition of tumor growth.	[16]

ED50: Effective dose for 50% of the maximal effect (in this case, tumor blood vessel shutdown).

The diagram below outlines a general experimental workflow for evaluating the in vivo efficacy of VDAs.



[Click to download full resolution via product page](#)

Caption: General workflow for in vivo VDA efficacy studies.

Clinical Trial Data: A Snapshot

Clinical development of VDAs has been met with both promise and challenges. The following table summarizes key clinical findings.

Table 3: Phase I/II Clinical Trial Highlights

Compound	Phase	Cancer Type	Key Findings & Dose	Reference
Ombrabulin (AVE8062)	Phase I	Advanced Solid Tumors	Recommended Phase II Dose (RP2D): 50 mg/m ² every 3 weeks. One partial response in rectal cancer.	[19]
Ombrabulin (AVE8062) + Docetaxel	Phase I	Advanced Solid Tumors	RP2D: 35 mg/m ² ombrabulin with 75 mg/m ² docetaxel. 10 partial responses.	[20][21]
Ombrabulin (AVE8062) + Taxane-Platinum	Phase II	Metastatic NSCLC	Did not significantly improve progression-free survival.	[22]
Combretastatin A4 Phosphate (CA4P)	Phase I	Advanced Solid Tumors	MTD in the range of 60-68 mg/m ² . Evidence of tumor perfusion changes.	[9][23]
Oxi4503	Phase I	Advanced Solid Tumors	Doses escalated to 15.4 mg/m ² . One patient showed an objective response.	[11]
Oxi4503 + Cytarabine	Phase Ib	Relapsed/Refractory AML	MTD of Oxi4503 was 9.76 mg/m ² .	[12]

Plinabulin + Docetaxel	Phase I	Advanced Solid Tumors	RP2D: 30 mg/m ² plinabulin with 75 mg/m ² docetaxel. [14]
---------------------------	---------	--------------------------	--

MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia.

Development of Ombrabulin was discontinued by Sanofi in 2013 following disappointing Phase III trial results.[\[24\]](#) The clinical development of VDAs has been hampered by cardiovascular and neurological toxicities as single agents and hematological toxicity in combination with chemotherapy.[\[25\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols based on the methodologies described in the cited literature.

In Vitro Cell Viability Assay (e.g., for IC50 Determination)

- **Cell Culture:** Human tumor cell lines (e.g., HT-29, PC-3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Plating:** Cells are seeded in 96-well plates at a predetermined density and allowed to adhere for 24 hours.
- **Drug Treatment:** The VDA is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** Cells are incubated with the drug for a specified period (e.g., 48 or 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, resazurin).
- **Data Analysis:** The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[\[16\]](#)

In Vivo Tumor Xenograft Study

- **Animal Model:** Immunocompromised mice (e.g., SCID or nude mice) are used.
- **Tumor Cell Implantation:** A suspension of human tumor cells is injected subcutaneously into the flank of the mice.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- **Drug Administration:** The VDA is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives a vehicle.
- **Monitoring:** Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
- **Endpoint Analysis:** The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated. In some studies, tumors are excised for histological analysis to assess necrosis.[16][18]

Conclusion

Ombrabulin Hydrochloride and other tubulin-binding VDAs share a common mechanism of action centered on the disruption of the tumor vasculature. While they have shown significant promise in preclinical models and early-phase clinical trials, their translation into successful late-stage clinical outcomes has been challenging. Oxi4503 has shown greater preclinical potency compared to CA4P. Plinabulin offers a potentially unique profile by combining vascular disruption with immune-modulatory effects. The future of VDAs may lie in combination therapies, potentially with anti-angiogenic agents or immunotherapies, and in identifying predictive biomarkers to select patient populations most likely to respond.[1][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Ombrabulin | C₂₁H₂₆N₂O₆ | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microvascular mechanisms by which the combretastatin A-4 derivative AC7700 (AVE8062) induces tumour blood flow stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic strategy: irreversible tumor blood flow stasis induced by the combretastatin A-4 derivative AVE8062 (AC7700) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OXi4503 – Oncotelic [oncotelic.com]
- 14. beyondspringpharma.com [beyondspringpharma.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ombrabulin - Wikipedia [en.wikipedia.org]
- 25. Vascular disrupting agents: a delicate balance between efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing Ombrabulin Hydrochloride to other vascular disrupting agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069311#comparing-ombrabulin-hydrochloride-to-other-vascular-disrupting-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com